molecular formula C11H14O2 B11911303 (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol

(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol

Cat. No.: B11911303
M. Wt: 178.23 g/mol
InChI Key: YQIIJSKPFGCIMN-UHFFFAOYSA-N
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Description

(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol: is an organic compound with the molecular formula C₁₁H₁₄O₂ It is characterized by the presence of a methoxy group attached to the indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindanone.

    Reduction: The ketone group in 6-methoxyindanone is reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Methanol Addition: The resulting alcohol is then subjected to a methanol addition reaction to introduce the methanol group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Substitution reactions can occur at the methoxy or methanol groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohol derivatives

    Substitution: Substituted indane derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is used in biological studies to understand the effects of methoxy and methanol groups on biological activity.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    6-Methoxyindanone: A precursor in the synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol.

    2,3-Dihydro-1H-inden-5-YL)methanol: Lacks the methoxy group, leading to different chemical and biological properties.

    6-Hydroxy-2,3-dihydro-1H-inden-5-YL)methanol: Contains a hydroxy group instead of a methoxy group, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol

InChI

InChI=1S/C11H14O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6,12H,2-4,7H2,1H3

InChI Key

YQIIJSKPFGCIMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCC2=C1)CO

Origin of Product

United States

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